4-(4-Piperidyl)-1-butanol

描述

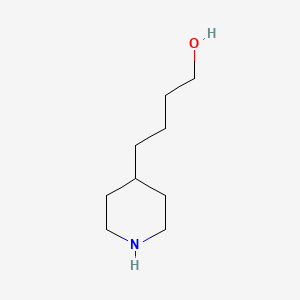

4-(4-Piperidyl)-1-butanol is an organic compound that features a piperidine ring attached to a butanol chain Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidyl)-1-butanol typically involves the reduction of 4-piperidone derivatives. One common method is the hydrogenation of 4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the hydrogenation process.

化学反应分析

Types of Reactions: 4-(4-Piperidyl)-1-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidines with various functional groups.

科学研究应用

Organic Synthesis

4-(4-Piperidyl)-1-butanol serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. This versatility makes it valuable in creating new compounds with potential applications across multiple domains.

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties. Studies have shown that compounds with similar piperidine structures can interact with biological receptors and enzymes, influencing various biochemical pathways . This interaction is particularly relevant in drug development, where understanding the mechanism of action can lead to the design of novel therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a scaffold for developing analgesic compounds with improved pharmacological profiles. The presence of the piperidine moiety is significant as it is commonly found in many biologically active drugs. For instance, it has been investigated for its role in opioid receptor modulation, which could lead to advancements in pain management therapies.

Case Study 1: Antiviral Properties

A study focusing on the structure-activity relationship of piperidine derivatives highlighted this compound's potential as a lead compound in antiviral drug development. The study demonstrated that modifications to the piperidine ring could enhance antiviral activity while maintaining low toxicity levels .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility as a basis for formulating new antimicrobial agents .

Data Table: Summary of Applications

| Field | Application | Findings |

|---|---|---|

| Organic Chemistry | Intermediate for organic synthesis | Used in complex organic molecule synthesis; versatile chemical reactivity |

| Biological Research | Antimicrobial and antiviral studies | Exhibits significant activity against various pathogens |

| Medicinal Chemistry | Development of analgesics | Potential scaffold for opioid receptor modulators; promising therapeutic applications |

作用机制

The mechanism of action of 4-(4-Piperidyl)-1-butanol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, leading to a range of biological effects. The hydroxyl group in the butanol chain can also participate in hydrogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

4-(4-Piperidyl)pyridine: A compound with a similar piperidine ring but different substituents.

N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A well-known narcotic analgesic with a piperidine ring.

4-(4-Piperidyl)-1,2,5,6-tetrahydropyridine: Another piperidine derivative with different structural features.

Uniqueness: 4-(4-Piperidyl)-1-butanol is unique due to the presence of both the piperidine ring and the butanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

生物活性

4-(4-Piperidyl)-1-butanol, also known as PB, is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in the fields of medicinal chemistry and drug development.

- Molecular Formula : C10H19N

- CAS Number : 57614-92-3

- IUPAC Name : 4-(4-Piperidyl)butan-1-ol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, it has been shown to influence other neurotransmitter systems, including dopaminergic and serotonergic pathways, which may contribute to its therapeutic effects in various neurological disorders.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- Breast Cancer : Induces apoptosis in MCF-7 cells.

- Lung Cancer : Shows inhibitory effects on A549 cell proliferation.

A study reported that the compound enhances the efficacy of established chemotherapeutic agents by modulating drug resistance mechanisms through its action on cellular signaling pathways1.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its AChE inhibitory activity suggests potential benefits in improving cognitive function and memory retention2. Additionally, it may exert antioxidant effects that protect neuronal cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties against various pathogens, including:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Fungi : Exhibits antifungal activity against Candida species.

These properties make it a potential candidate for developing new antimicrobial agents12.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment1.

- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced amyloid-beta plaque formation, highlighting its neuroprotective capabilities2.

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Piperidyl)-1-butanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of 4-(4-piperidyl)butyric acid derivatives. A reported method involves the reduction of 4-(piperidin-4-yl)butyric acid hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux for 6 hours, achieving an 88.8% yield . Key optimization parameters include:

- Temperature control : Ice-cooling during reagent addition to minimize side reactions.

- Solvent purity : Use of anhydrous THF to prevent LiAlH₄ degradation.

- Workup steps : Quenching with aqueous NH₄Cl to safely decompose excess reducing agent.

Q. How should researchers purify and characterize this compound to ensure high purity?

Purification often involves recrystallization or conversion to its hydrochloride salt (e.g., this compound Hydrochloride, 97% purity) . Characterization methods include:

- NMR spectroscopy : Confirm the presence of hydroxyl (-OH) and piperidine ring protons.

- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at 172.2 Da).

- HPLC : Monitor purity using a C18 column with methanol/buffer mobile phases (pH 4.6) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for pharmacological studies?

Piperidine derivatives are often modified to enhance bioavailability or target specificity. For example:

- Acetylation : Introduce acetyl groups at the hydroxyl or piperidine nitrogen to alter lipophilicity (e.g., as seen in oxysterol-binding protein inhibitors) .

- Bioisosteric replacement : Substitute the hydroxyl group with fluorinated or sulfonamide moieties to improve metabolic stability .

- Docking studies : Use computational tools to predict interactions with targets like GABA receptors .

Q. What experimental strategies resolve contradictions in biological activity data for piperidine derivatives?

Discrepancies in activity may arise from differences in stereochemistry, assay conditions, or metabolite interference. Mitigation approaches include:

- Chiral separation : Use chiral HPLC to isolate enantiomers and test individual activity .

- Metabolite profiling : Employ LC-MS/MS to identify active metabolites (e.g., glucuronide conjugates) that may contribute to observed effects .

- Dose-response studies : Validate target engagement using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can researchers assess the stability of this compound under physiological conditions?

- pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Microsomal assays : Use liver microsomes to identify oxidative metabolites and estimate half-life .

- Plasma protein binding : Evaluate binding affinity using ultrafiltration or equilibrium dialysis to predict free drug concentrations .

Q. Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- LC-MS/MS : Offers high sensitivity for trace detection in biological fluids (LOQ < 1 ng/mL) .

- Derivatization : Enhance MS signal by reacting the hydroxyl group with pentafluorobenzoyl chloride .

- Internal standards : Use deuterated analogs (e.g., d₃-4-(4-Piperidyl)-1-butanol) to correct for matrix effects .

Q. How can researchers validate the pharmacological relevance of this compound in disease models?

- Target engagement assays : Measure inhibition of enzymes like acetylcholinesterase or binding to GPCRs using radiolabeled probes .

- In vivo efficacy : Test dose-dependent effects in rodent models of neurological disorders (e.g., GABAergic dysfunction) .

- Toxicology screening : Assess hepatotoxicity and CNS penetration using primary hepatocytes and BBB permeability assays .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Quality control (QC) : Implement strict QC protocols, including NMR, MS, and elemental analysis for each batch .

- Stability studies : Store the compound under inert gas (N₂/Ar) at -20°C to prevent oxidation .

- Collaborative validation : Share samples with independent labs for cross-verification of activity data .

Q. What statistical methods are recommended for analyzing dose-response relationships in SAR studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Identify significant differences between analogs (p < 0.01) .

- Machine learning : Train models on physicochemical descriptors (logP, polar surface area) to predict activity .

属性

IUPAC Name |

4-piperidin-4-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCHKQZWFMCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382795 | |

| Record name | 4-(4-Piperidyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57614-92-3 | |

| Record name | 4-(4-Piperidyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。